

H-D-Leu-OBzl.TosOH: A Technical Guide for Unnatural Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Leu-OBzl.TosOH**

Cat. No.: **B613197**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of **H-D-Leu-OBzl.TosOH** for unnatural peptide synthesis. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages data and protocols from its close analogue, H-Gly-OBzl.TosOH, as a representative model for its application in peptide synthesis. The fundamental principles and reaction mechanisms are directly transferable.

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. D-amino acids, such as D-leucine, are particularly valuable for these purposes. **H-D-Leu-OBzl.TosOH** (D-Leucine benzyl ester p-toluenesulfonate salt) is a key building block for introducing D-leucine at the C-terminus of a peptide chain. The benzyl ester provides robust protection of the carboxylic acid, while the tosylate salt form ensures stability and ease of handling, making it well-suited for both solution-phase and solid-phase peptide synthesis.

Physicochemical Properties

The physicochemical properties of **H-D-Leu-OBzl.TosOH** are critical for its handling, storage, and reactivity. While specific data for the D-Leucine derivative is not readily available in the

provided search results, the properties of the analogous glycine compound, H-Gly-OBzl.TosOH, are presented below as a reference.

Property	Value (for H-Gly-OBzl.TosOH)	Reference
CAS Number	1738-76-7	[1]
Molecular Formula	C16H19NO5S	[1]
Molecular Weight	337.39 g/mol	[1]
Appearance	White to off-white crystalline powder/solid	[1] [2]
Melting Point	132-134 °C	[1] [2]
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1] [2]

Core Applications in Unnatural Peptide Synthesis

H-D-Leu-OBzl.TosOH serves as a foundational component for initiating the synthesis of peptides containing a C-terminal D-leucine residue. Its primary applications lie in two main synthetic strategies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis

In solution-phase synthesis, **H-D-Leu-OBzl.TosOH** is coupled with an N-terminally protected amino acid to form a dipeptide. This method is highly scalable and allows for the purification of intermediates at each step.

Solid-Phase Peptide Synthesis

For SPPS, **H-D-Leu-OBzl.TosOH** can be anchored to a resin, typically a chloromethylated polystyrene resin like Merrifield resin.^[3] The peptide chain is then elongated in a stepwise manner on this solid support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps.^[4]

Quantitative Data from Analogue Studies

The following tables summarize quantitative data for dipeptide synthesis using the analogue H-Gly-OBzl.TosOH, which serves as a strong indicator of the expected performance of **H-D-Leu-OBzl.TosOH** in similar reactions.

Table 1: Representative Yields in Dipeptide Synthesis (Solution-Phase)

N-Protected Amino Acid	Coupling Agent/Additive	Solvent	Yield (%)	Melting Point (°C)
Boc-Ala-OH	WSC/HOBt	THF	92.3	85-87
Boc-Phe-OH	WSCl/HOBt	DMF	Not Specified	Not Specified

Data sourced from studies on H-Gly-OBzl.TosOH.[5][6]

Table 2: Representative Resin Loading Efficiency (Solid-Phase)

Resin Type	Loading Method	Reagents	Typical Loading Efficiency (%)
Merrifield Resin (1% DVB, 1.0 meq/g)	In-situ Neutralization & Cesium Salt Method	H-Gly-OBzl.TosOH, Cs ₂ CO ₃ , DIPEA, DMF	75 - 90

Data sourced from studies on H-Gly-OBzl.TosOH.[3]

Experimental Protocols

The following are detailed, adapted protocols for the use of **H-D-Leu-OBzl.TosOH** in peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis (e.g., Boc-Ala-D-Leu-OBzl)

This protocol outlines the coupling of Boc-Alanine with **H-D-Leu-OBzl.TosOH**.

Materials:

- Boc-Ala-OH
- **H-D-Leu-OBzl.TosOH**
- 1-Hydroxybenzotriazole (HOBr)
- Water-Soluble Carbodiimide (WSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Tetrahydrofuran (THF)
- Ethyl Acetate
- 1N Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- n-Hexane

Procedure:

- Dissolve Boc-Ala-OH, **H-D-Leu-OBzl.TosOH**, and HOBr in THF in a reaction vessel.
- Cool the solution to -5°C.
- Add WSC to the cooled solution.
- Stir the reaction mixture at -5°C for one hour, then allow it to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate.
- Wash the ethyl acetate layer successively with 1N HCl (twice), 5% aqueous NaHCO_3 (twice), and water.

- Dry the organic layer over anhydrous $MgSO_4$.
- Concentrate the dried solution under reduced pressure.
- Crystallize the residue from n-hexane to yield pure Boc-Ala-D-Leu-OBzl.

Protocol 2: Loading of **H-D-Leu-OBzl.TosOH** onto Merrifield Resin (for SPPS)

This protocol describes the attachment of the first amino acid, D-leucine, to a chloromethylated polystyrene resin.[\[3\]](#)

Materials:

- Merrifield resin (chloromethylated polystyrene)
- **H-D-Leu-OBzl.TosOH**
- N,N-Diisopropylethylamine (DIPEA)
- Cesium Carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

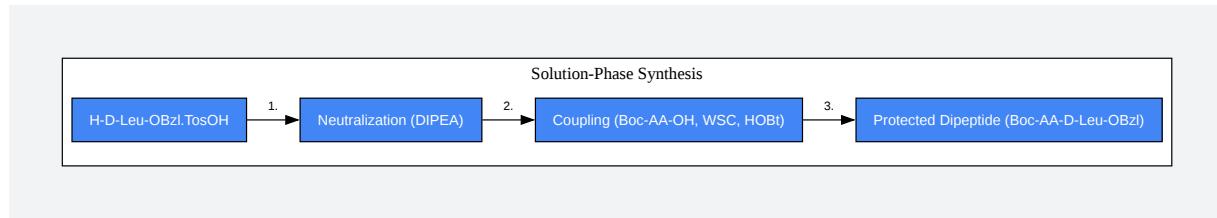
- Swell the Merrifield resin in DCM for 1 hour in a reaction vessel. Drain the DCM and wash the resin with DMF.
- In a separate flask, dissolve **H-D-Leu-OBzl.TosOH** in DMF.
- Add DIPEA to the solution from step 2 and stir for 10 minutes at room temperature to neutralize the tosylate salt.
- Add Cs_2CO_3 to the neutralized D-leucine solution and stir for 30 minutes at room temperature to form the cesium salt.

- Add the D-leucine cesium salt solution to the swollen resin and stir at 50°C for 12-24 hours.
- Filter the resin and wash with DMF, DMF/water, DMF, and finally DCM.
- Dry the resin under vacuum.

Protocol 3: C-Terminal Benzyl Ester Deprotection

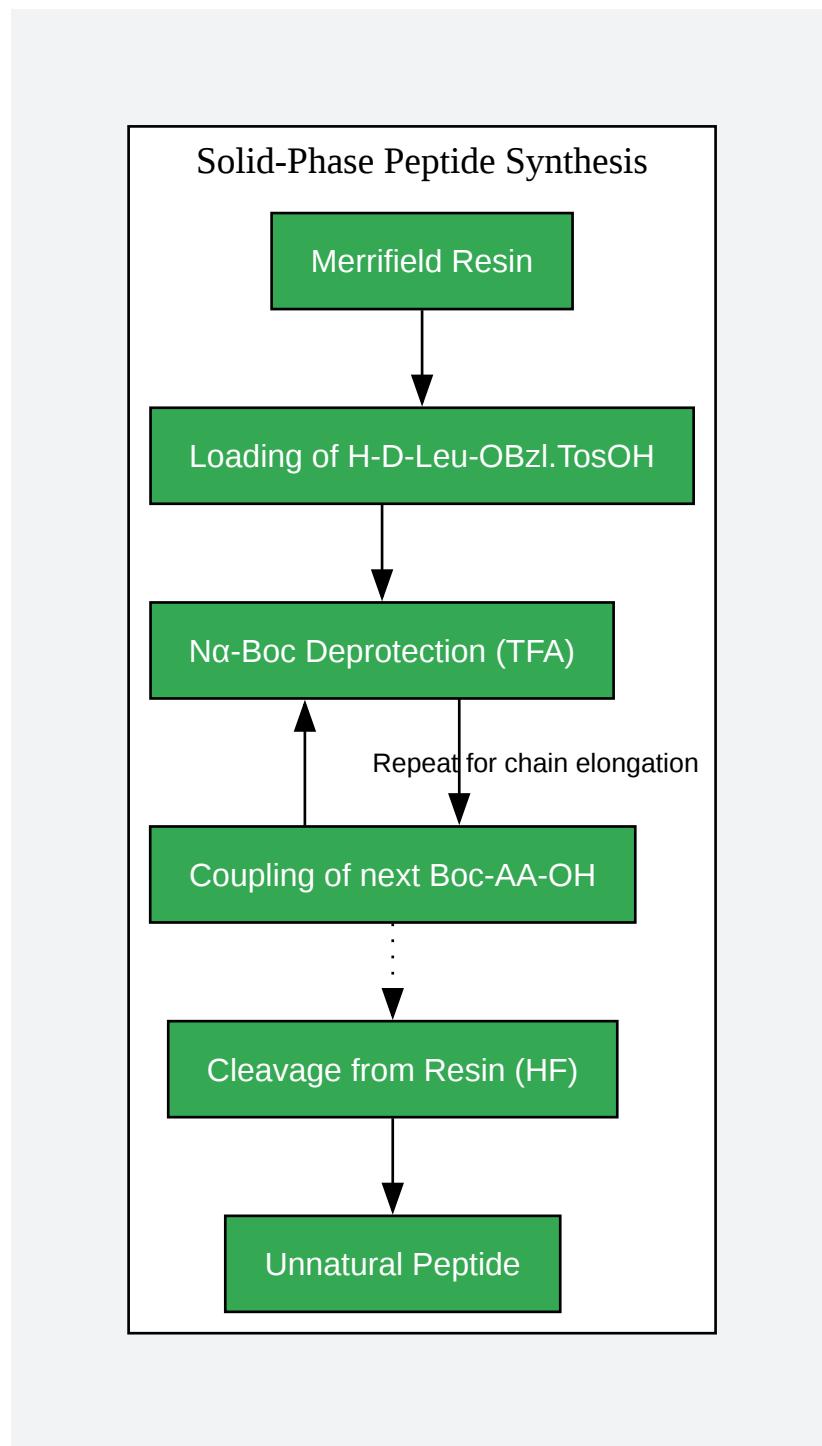
This protocol outlines the removal of the C-terminal benzyl protecting group to yield the corresponding carboxylic acid.

Materials:

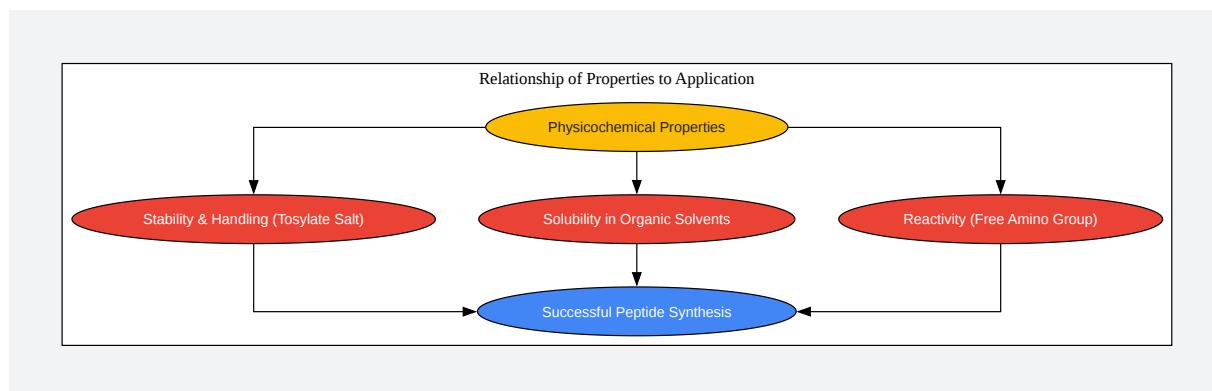

- Peptide-OBzl (e.g., Boc-Ala-D-Leu-OBzl)
- Palladium on Carbon (Pd/C) catalyst (10%)
- Methanol or Ethanol
- Hydrogen gas (H₂)

Procedure:

- Dissolve or suspend the benzyl-protected peptide in methanol or ethanol.
- Add a catalytic amount of Pd/C to the suspension.
- Pass hydrogen gas through the solution for several hours.
- Monitor the reaction for completion (e.g., by TLC).
- Once the reaction is complete, remove the Pd/C catalyst by filtration.
- Evaporate the solvent to obtain the deprotected peptide.


Visualizing the Workflow

The following diagrams illustrate the key processes in unnatural peptide synthesis using **H-D-Leu-OBzl.TosOH**.


[Click to download full resolution via product page](#)

Caption: Workflow for solution-phase dipeptide synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for solid-phase unnatural peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Logical relationship of physicochemical properties to synthesis application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [H-D-Leu-OBzl.TosOH: A Technical Guide for Unnatural Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b613197#h-d-leu-obzl-tosoh-for-unnatural-peptide-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com